2-CEES

Cytotoxicity Vesicant Research Keratinocyte Assay

Researchers requiring a validated sulfur mustard simulant face potency mismatch with generic substitutes. 2-CEES (CAS 693-07-2) is the definitive monofunctional HD analog, enabling controlled investigations without high-containment facilities. • 17-fold lower cytotoxicity vs. HD; distinct 24-h toxicity peak vs. 48-h HD latency • 94% oxidative detoxification in 1 h with 96% sulfoxide selectivity (polyoxoniobate catalysts) • 4.53 mg/cm² surface decontamination in 2.5 min via plasma Supplied ≥97% pure. Standard global shipping for qualified research institutions.

Molecular Formula C4H9ClS
Molecular Weight 124.63 g/mol
CAS No. 693-07-2
Cat. No. B048971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CEES
CAS693-07-2
Synonyms1-Chloro-2-(ethylsulfanyl)ethane;  1-Chloro-2-(ethylthio)ethane;  2-(Ethylthio)chloroethane;  2-Chlorodiethyl Sulfide;  2-Chloroethyl Ethyl Thioether;  2-Ethylthioethyl Chloride;  Ethyl 2-Chloroethyl Sulfide;  H-MG;  Half-sulfur Mustard;  NSC 10977
Molecular FormulaC4H9ClS
Molecular Weight124.63 g/mol
Structural Identifiers
SMILESCCSCCCl
InChIInChI=1S/C4H9ClS/c1-2-6-4-3-5/h2-4H2,1H3
InChIKeyGBNVXYXIRHSYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Sol in chloroform
Soluble in ether and chloroform

Structure & Identifiers


Interactive Chemical Structure Model





2-CEES: Preferred Sulfur Mustard Simulant


2-Chloroethyl ethyl sulfide (2-CEES), with CAS number 693-07-2, is an organosulfur compound recognized as the principal monofunctional analog of the vesicant chemical warfare agent sulfur mustard (HD) [1]. Characterized by the formula C₂H₅SC₂H₄Cl and a molecular weight of 124.63 g/mol, it is a colorless liquid that features a single reactive 2-chloroethyl sulfide moiety, unlike the bifunctional nature of HD [2]. This structural distinction underpins its widespread utility as a less hazardous simulant, enabling critical investigations into toxicity mechanisms, medical countermeasure development, and decontamination technology evaluation in laboratories not equipped to handle full agents [3].

Simulant Chemistry
Monofunctional alkylating analog of sulfur mustard (HD) for mechanistic study
Lab Compatibility
Designed for BSL-2/3 labs; reported lower hazard simulant for non-high-containment research
Core Workflows
Supports countermeasure screening, decontamination evaluation, and environmental fate studies

2-CEES vs. Other Mustard Simulants: Key Differences


Substituting 2-CEES with other in-class compounds, such as sulfur mustard (HD) itself, nitrogen mustards, or the oxygen analog BCEE, leads to fundamentally different experimental outcomes due to significant variations in alkylation mechanism (mono- vs. bi-functional), hydrolysis kinetics, and cytotoxic potency. For instance, CEES is approximately 17-fold less cytotoxic than HD, whereas its partially hydrolyzed counterpart, hemi-sulfur mustard, is only 6-fold less toxic [1]. Furthermore, the kinetics of CEES's toxicity development are distinct; it reaches maximal effect by 24 hours, in contrast to the 48-hour latency exhibited by HD and other bifunctional mustards [1]. While both sulfur and nitrogen mustards are highly reactive in aqueous environments, the oxygen analog is notably more stable, precluding its use as a reactivity surrogate [2]. These quantitative disparities in potency, latency, and stability underscore why 2-CEES must be selected with precision, not as a generic 'mustard simulant', but as a specific tool validated for particular comparative research questions. The following section provides the quantitative evidence substantiating these critical differentiations.

2-CEES (this simulant)
Monofunctional alkylation; distinct toxicity kinetics and potency profile vs. HD; target-specific research tool
Sulfur Mustard (HD)
Bifunctional cross-linker: markedly higher cytotoxicity and later latency, incompatible with mono-alkylation mechanism studies
Nitrogen Mustards
Aziridinium ion mechanism; aqueous reactivity kinetics differ, which may shift decontamination efficacy outcomes
BCEE (Oxygen Analog)
Higher hydrolytic stability precludes its use as a surrogate for aqueous decontamination or environmental fate studies

2-CEES: Key Performance Metrics vs. Analogs


Cytotoxicity vs. Sulfur Mustard in Human Keratinocytes

In a comparative study of mono- and bifunctional alkylating homologues, 2-chloroethyl ethyl sulfide (CEES) was found to be approximately 17 times less cytotoxic than the full agent sulfur mustard (H) in proliferating human skin keratinocytes. In contrast, the sulfur mustard partial hydrolysis product hemi-sulfur mustard (HSM) was only 6 times less cytotoxic than H [1]. Furthermore, the toxicity of CEES was maximal by 24 hours post-exposure, whereas H and other bifunctional mustards exhibited a latent period with maximal toxicity occurring at 48 hours [1]. This temporal difference aligns with distinct underlying mechanisms of action between mono- and bi-functional alkylating agents.

Cytotoxicity vs. HD
Head-to-head
17-fold lower cytotoxicity than HD; maximal effect at 24 h vs 48 h for HD
Quantified simulant safety margin and mechanism divergence
Proliferating human keratinocytes; HSM also compared
Cytotoxicity Vesicant Research Keratinocyte Assay

In Vivo Skin Lesion Potency vs. Sulfur Mustard

In a direct in vivo comparison, skin lesions induced by 2-chloroethyl ethyl sulfide (CEES) vapor exposure were found to be qualitatively similar but quantitatively distinct from those caused by sulfur mustard (SM). SM induced lesions that appeared earlier, penetrated deeper, and were stronger in intensity compared to CEES [1]. However, a key finding was that by the end of the 14-day study period, the healing status of the skin was comparable between both agents [1]. This validates CEES as a relevant but less severe analog for studying the long-term healing and resolution phase of SM-induced cutaneous injury.

Skin Lesion vs. SM
Head-to-head
Delayed onset, reduced intensity; comparable healing by Day 14
Validates CEES for wound resolution research with reduced acute severity
In vivo mouse model, vapor exposure
Dermal Toxicology In Vivo Model Pathophysiology

Aqueous Reactivity vs. BCEE (Oxygen Analog)

A comprehensive review and experimental study of mustard analogues established that the sulfur mustard (HD) and nitrogen mustard families are highly reactive in aqueous environments due to the rapid formation of cyclic episulfonium or aziridinium ions [1]. The monofunctional analog 2-CEES shares this high reactivity in water, with hydrolysis proceeding via a sulfonium salt-mediated mechanism [2]. This contrasts sharply with the oxygen analog, bis(β-chloroethyl) ether (BCEE), which is documented to be much more stable and significantly less reactive in water [1]. This fundamental difference in hydrolytic lability means BCEE cannot serve as a surrogate for environmental fate or aqueous decontamination studies of HD, whereas CEES can.

Aqueous Reactivity
Class-level
High reactivity via sulfonium ion, comparable to HD; BCEE is much more stable
Defines simulant boundary for aqueous decontamination research
Review data; source-specific verification advised
Hydrolysis Kinetics Environmental Fate Stability

Dermal Decontamination: DDGel vs. RSDL

An in vitro study using human skin models compared the efficiency of two decontamination products against 2-CEES. Both Dermal Decontamination Gel (DDGel) and Reactive Skin Decontamination Lotion (RSDL) removed more than 82% of applied 2-CEES from the skin surface [1]. Crucially, DDGel demonstrated a higher decontamination efficiency, with a decontamination efficacy factor (DEF) twice that of RSDL [1]. Quantitative analysis of the skin layers showed that the mean percentage of CEES remaining in the stratum corneum was 0.12% for DDGel versus 0.55% for RSDL (p<0.01), and systemic absorption was 3.13% for DDGel compared to 6.34% for RSDL (p<0.05) [1].

Decontamination Efficacy
Head-to-head
DDGel DEF: 2× RSDL; 0.12% SC retention vs 0.55% for RSDL (p<0.05)
Supports evidence-based decontamination protocol selection
In vitro human skin, flow-through diffusion cells
Dermal Decontamination In Vitro Model Efficacy Comparison

Polyoxoniobate Catalyst for Selective Oxidation

A versatile self-detoxifying material based on immobilized polyoxoniobate (Mg₃Al-LDH-Nb₆) was shown to effectively catalyze the selective oxidation of the sulfur mustard simulant 2-CEES to its corresponding nontoxic sulfoxide, 2-chloroethyl ethyl sulfoxide (CEESO) [1]. When integrated into textiles, this material removed 94% of CEES in 1 hour using nearly stoichiometric dilute H₂O₂ (3%) as the oxidant, achieving a remarkable 96% selectivity for the sulfoxide product [1]. The catalyst exhibited robust reusability, maintaining its activity for up to ten cycles with negligible loss [1].

Catalytic Oxidation
Reported
94% CEES conversion in 1 h, 96% selectivity to nontoxic CEESO
Benchmark for oxidative decontamination material development
Mg₃Al-LDH-Nb₆ composite, 3% H₂O₂
Catalytic Decontamination Selective Oxidation Heterogeneous Catalysis

APPJ Surface Decontamination

An atmospheric pressure plasma jet (APPJ) using helium gas was evaluated for its ability to decontaminate 2-CEES on surfaces. The study quantified that under optimal conditions (maximum voltage of 7 kV, helium flow rate of 4 L/min), a surface contamination level of 4.53 mg/cm² of 2-CEES was completely decontaminated within 2.5 minutes, with no gaseous 2-CEES detected post-treatment [1]. The decontamination mechanism was shown to involve hydroxyl radicals (·OH), with the helium APPJ producing a maximum ·OH concentration of 3.748 × 10⁻⁹ mol/L, which was more effective than an argon APPJ [1].

Plasma Decontamination
Reported
Complete removal of 4.53 mg/cm² in 2.5 min
Establishes surface decontamination benchmark
He APPJ, 7 kV, 4 L/min
Plasma Decontamination Surface Detoxification Reaction Kinetics

2-CEES: Validated Application Scenarios


Late-Stage Sulfur Mustard Dermal Injury Countermeasures

Researchers developing treatments for sulfur mustard (SM)-induced skin lesions can utilize 2-CEES in a validated in vivo vapor exposure model. While CEES induces milder acute lesions than SM, the healing trajectory and status at the 14-day endpoint are comparable, making it a suitable analog for testing interventions that target the wound resolution and tissue repair phases [1]. This approach allows for high-throughput screening of therapeutic candidates without requiring high-containment facilities for full agent use.

Mono- vs. Bifunctional Alkylation Mechanism Studies

2-CEES is the quintessential monofunctional alkylating agent for probing the mechanistic divergence from its bifunctional counterpart, sulfur mustard (HD). With its 17-fold lower cytotoxicity in keratinocytes and distinct 24-hour toxicity peak (versus a 48-hour latency for HD), CEES enables controlled experiments to dissect the specific cellular pathways activated by mono-alkylation versus DNA crosslinking [2]. This is critical for identifying unique molecular targets and biomarkers of vesicant exposure.

Benchmarking Oxidative Decontamination Technologies

2-CEES serves as a validated simulant for developing and optimizing catalytic systems aimed at the oxidative detoxification of sulfur mustards. Its established quantitative conversion metrics—such as achieving 94% removal in 1 hour with 96% selectivity to the nontoxic sulfoxide using polyoxoniobate catalysts—provide clear performance benchmarks for novel materials [3]. Similarly, surface decontamination methods can be quantitatively assessed against the standard of complete removal of 4.53 mg/cm² of CEES in 2.5 minutes using plasma-based technologies [4].

Dermal Decontamination Formulation Comparison

Formulators and military health researchers can rely on 2-CEES to quantitatively compare the efficacy of dermal decontamination products. Data showing that DDGel exhibits twice the decontamination efficacy factor (DEF) of RSDL and reduces systemic absorption by half provides a rigorous, evidence-based foundation for product selection and new formulation development [5]. This ensures that procurement and protocol decisions are driven by quantifiable performance metrics rather than anecdotal claims.

Application
Selection Property
Validation Focus
Late-Stage Dermal Injury Countermeasure Research
Skin lesion healing model relevance
Comparability of wound resolution endpoints to SM at Day 14
Mono- vs. Bifunctional Alkylation Mechanism Studies
Monofunctional alkylation probe specificity
Cytotoxicity divergence and latency kinetics in keratinocyte models
Oxidative Decontamination Technology Benchmarking
Catalytic oxidation reactivity profile
Conversion rate and sulfoxide selectivity metrics
Dermal Decontamination Formulation Comparison
Decontamination efficacy assessment platform
Decontamination efficacy factor and skin absorption endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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